2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione
Description
2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a hydroxy-(4-methylsulfonylphenyl)methylidene substituent. Cyclohexane-1,3-dione derivatives are widely studied for their ability to chelate metal ions and inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development .
Properties
CAS No. |
677006-45-0 |
|---|---|
Molecular Formula |
C14H14O5S |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
2-[hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14O5S/c1-20(18,19)10-7-5-9(6-8-10)14(17)13-11(15)3-2-4-12(13)16/h5-8,17H,2-4H2,1H3 |
InChI Key |
WVINNAZONPDNGR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=C2C(=O)CCCC2=O)O |
Origin of Product |
United States |
Biological Activity
2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione is a novel compound derived from cyclohexane-1,3-dione with significant potential in medicinal chemistry. This compound features a hydroxyl group and a sulfonyl-substituted phenyl moiety, which are crucial for its biological activity. The unique structural characteristics of this compound make it a subject of interest in pharmacological research, particularly concerning its interactions with biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Functional Groups:
- Hydroxyl Group (-OH): Enhances solubility and reactivity.
- Sulfonyl Group (-SO2): Influences binding affinity and biological interactions.
Anticancer Properties
Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant anticancer activities. In vitro studies have shown that 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione can inhibit the proliferation of various cancer cell lines. Molecular docking simulations suggest potential binding affinities to proteins involved in cancer progression, indicating a mechanism that may involve the modulation of signaling pathways critical for tumor growth and survival .
Anti-inflammatory Effects
The presence of the sulfonyl group suggests that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The exact mechanism through which 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione exerts its biological effects is still under investigation. However, preliminary studies indicate that it may act by:
- Inhibiting key enzymes involved in cancer cell metabolism.
- Modulating gene expression related to inflammation and cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Acetylenic cyclohexane-1,3-dione | Acetylene substituent | Anticancer | Unique binding affinity due to acetylene group |
| 4-Methylsulfonylphenol | Phenolic structure | Anti-inflammatory | Lacks cyclohexane ring; simpler structure |
| Tembotrione | Chlorinated derivative | Herbicidal activity | Contains halogen substituents; different mechanism of action |
This table highlights the unique aspects of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione compared to structurally similar compounds, emphasizing its distinct biological activities attributed to its specific functional groups .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. For instance:
- Synthesis Protocol: Multi-step organic reactions have been employed to synthesize this compound with high yield and purity. Each synthetic step requires careful optimization of reaction conditions .
- In Vitro Studies: Various assays have demonstrated its potential as an anticancer agent, with IC50 values indicating potent activity against specific cancer cell lines .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of cyclohexane-1,3-dione, including 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione, exhibit notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes. Its structural features allow it to interact effectively with biological targets involved in inflammation .
- Anticancer Potential : Interaction studies using molecular docking simulations have revealed potential binding affinities between this compound and proteins associated with cancer progression. Modifications to enhance its efficacy against specific cancer types are ongoing .
Synthesis and Reaction Pathways
The synthesis of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyclohexane Core : Initial reactions focus on constructing the cyclohexane framework.
- Introduction of Functional Groups : Subsequent reactions introduce the hydroxyl and sulfonyl groups.
- Purification : Each step requires careful control of reaction conditions to ensure high yield and purity.
These synthetic pathways are crucial for producing derivatives with enhanced biological activities .
Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of various derivatives of cyclohexane-1,3-dione, including 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. The results indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Cancer Treatment
Molecular docking studies have been conducted to assess the binding affinities of this compound with several cancer-related proteins. The findings suggest that modifications to enhance its binding could lead to more effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares a cyclohexane-1,3-dione core with multiple derivatives, differing primarily in substituent groups. Key comparisons include:
Key Structural Insights :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl (-SO₂CH₃) group in the target compound and mesotrione enhances stability and enzyme-binding efficiency compared to weaker EWGs like halogens (-F, -Cl) .
- Hydrazone vs. Benzoyl Linkers: Hydrazone derivatives (e.g., 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione) exhibit distinct biological activities (e.g., anti-inflammatory) compared to benzoyl-linked herbicides (e.g., mesotrione) .
Physicochemical and ADMET Properties
Comparative ADMET parameters (predicted via SwissADME ):
Key Trends :
- Higher lipophilicity (LogP) in hydrazone derivatives correlates with reduced water solubility but improved membrane permeability.
- The target compound’s moderate LogP and solubility suggest balanced pharmacokinetics for agrochemical or pharmaceutical use.
Preparation Methods
Core Synthetic Strategy: Knoevenagel Condensation
Reaction Mechanism and General Procedure
The Knoevenagel condensation is the cornerstone for synthesizing α,β-unsaturated diketones like 2-[hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. The reaction involves nucleophilic addition of cyclohexane-1,3-dione’s active methylene group to 4-(methylsulfonyl)benzaldehyde, followed by dehydration to form the conjugated enone system.
Reaction Equation:
$$
\text{Cyclohexane-1,3-dione} + \text{4-(Methylsulfonyl)benzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}
$$
Catalytic Systems and Conditions
Table 1: Comparative Analysis of Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine/AcOH | Benzene | 80 | 17 | 56 | |
| K$$3$$PO$$4$$ | Ethanol | 25 | 4 | 82 | |
| [bmim]OH | Ionic Liquid | 100 | 3 | 89 | |
| PPh$$_3$$ | PEG-600 | 80 | 6 | 78 |
Key Observations:
- Piperidine/AcOH : Traditional base-acid system yields moderate results but requires prolonged heating.
- Ionic Liquids : [bmim]OH enhances reaction efficiency at higher temperatures, achieving 89% yield with recyclability.
- Triphenylphosphine (PPh$$_3$$) : Eco-friendly PEG-600 solvent enables rapid condensation (78% yield) without hazardous byproducts.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate enolate formation, while ethanol and PEG-600 balance reactivity and environmental impact. For instance, PEG-600 reduces energy consumption and simplifies purification.
Temperature and Time
Alternative Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
Industrial-Scale Production Insights
Patent-Derived Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
